Methyl 3-(pyrrolidin-1-ylmethyl)benzoate

Übersicht

Beschreibung

“Methyl 3-(pyrrolidin-1-ylmethyl)benzoate” is a chemical compound with the CAS number 321198-22-5 . It is used for research and development purposes .

Molecular Structure Analysis

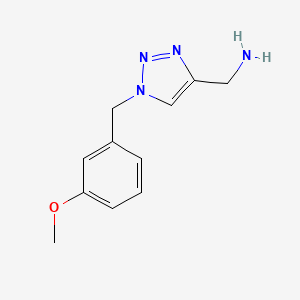

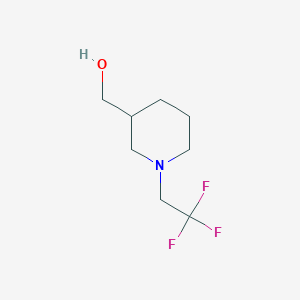

The molecular structure of “Methyl 3-(pyrrolidin-1-ylmethyl)benzoate” is represented by the formula C13H17NO2 . The InChI code for this compound is 1S/C13H17NO2/c1-16-13(15)12-6-4-5-11(9-12)10-14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3 .Wissenschaftliche Forschungsanwendungen

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a five-membered ring with nitrogen heterocycles, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Methyl 3-(pyrrolidin-1-ylmethyl)benzoate, as a pyrrolidine derivative, contributes to the exploration of pharmacophore space due to its sp3-hybridization, stereochemistry, and three-dimensional coverage. The presence of the pyrrolidine ring in bioactive molecules enhances target selectivity and facilitates the design of new compounds with varied biological profiles. Different synthetic strategies, including ring construction and functionalization of preformed pyrrolidine rings, are employed to achieve these objectives. The stereochemistry of the pyrrolidine ring, particularly the stereogenicity of carbons, plays a crucial role in the biological activity of drug candidates, influencing their binding modes to enantioselective proteins (Li Petri et al., 2021).

Influence of Metals on Ligands

The interaction between metals and biologically important molecules like benzoates, including derivatives like Methyl 3-(pyrrolidin-1-ylmethyl)benzoate, has been extensively studied. Research shows that metals can significantly influence the electronic system of these ligands, affecting their reactivity, stability, and interaction with biological targets. Understanding these interactions is vital for predicting the reactivity and stability of complex compounds, potentially enhancing their pharmaceutical applications (Lewandowski et al., 2005).

Epigenetics and Environmental Chemicals

Epigenetic studies have shown that environmental chemicals, including various organic compounds, can modify epigenetic marks. While Methyl 3-(pyrrolidin-1-ylmethyl)benzoate itself is not directly mentioned, its structural relatives and derivatives could potentially influence gene expression without altering the DNA sequence. These epigenetic alterations, mediated by environmental chemicals, have significant implications for understanding the molecular mechanisms underlying toxicity and disease pathogenesis (Baccarelli & Bollati, 2009).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives, closely related to Methyl 3-(pyrrolidin-1-ylmethyl)benzoate, highlight the importance of such structures in supramolecular chemistry. Their capacity for self-assembly into one-dimensional nanometer-sized structures, stabilized by hydrogen bonding, underscores their utility in nanotechnology, polymer processing, and biomedical applications. This versatility makes them an adaptable building block for designing new materials and therapeutic agents (Cantekin, de Greef, & Palmans, 2012).

Safety And Hazards

The safety data sheet for “Methyl 3-(pyrrolidin-1-ylmethyl)benzoate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Eigenschaften

IUPAC Name |

methyl 3-(pyrrolidin-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)12-6-4-5-11(9-12)10-14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEZKBUYAMSZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700206 | |

| Record name | Methyl 3-[(pyrrolidin-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(pyrrolidin-1-ylmethyl)benzoate | |

CAS RN |

321198-22-5 | |

| Record name | Methyl 3-[(pyrrolidin-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1464973.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1464975.png)

![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464979.png)

![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464980.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464982.png)

![{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464983.png)